2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with the following chemical formula:
C22H24ClN5OS
It contains several functional groups, including an amide, an allyl group, and a triazole ring. Let’s explore its properties and applications.Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Allylation: The allyl group is introduced using allyl bromide or another allylating agent.
Triazole Formation: The triazole ring is formed through a cyclization reaction between an azide and an alkyne.
Sulfanylation: The thiol group (sulfanyl) is introduced using a suitable reagent.
Amidation: The amide group is formed by reacting the sulfanyl compound with an appropriate carboxylic acid derivative.
Industrial Production: Industrial production methods for this compound are not widely documented due to its rarity and unique properties. Researchers often synthesize it in the lab for specific applications.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.
Reduction: Reduction of the triazole ring or the chloro substituent may occur.
Substitution: The chlorine atom can be substituted with other groups.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alkoxides.
Amide Hydrolysis: Acidic or basic aqueous solutions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Medicine: It may exhibit antimicrobial, antifungal, or antiviral properties.
Chemical Biology: Researchers use it as a probe to study biological processes.
Industry: Its unique structure could have applications in materials science or catalysis.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While this compound is rare, its uniqueness lies in the combination of the allyl group, triazole ring, and sulfanyl moiety. Similar compounds include other triazoles, amides, and sulfur-containing molecules.
Eigenschaften
CAS-Nummer |
538337-16-5 |
---|---|
Molekularformel |
C22H24ClN5OS |
Molekulargewicht |
442.0 g/mol |
IUPAC-Name |
2-[[5-[(3-chloro-2-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H24ClN5OS/c1-4-12-28-20(13-24-19-11-7-9-17(23)16(19)3)26-27-22(28)30-14-21(29)25-18-10-6-5-8-15(18)2/h4-11,24H,1,12-14H2,2-3H3,(H,25,29) |
InChI-Schlüssel |
ATTPWVCDOBYQCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)CNC3=C(C(=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.